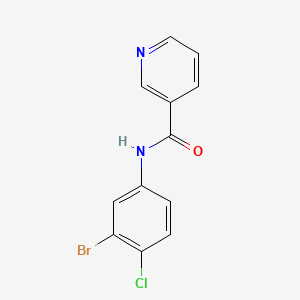

N-(3-Bromo-4-chlorophenyl)nicotinamide

CAS No.: 1065483-57-9

Cat. No.: VC16189103

Molecular Formula: C12H8BrClN2O

Molecular Weight: 311.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065483-57-9 |

|---|---|

| Molecular Formula | C12H8BrClN2O |

| Molecular Weight | 311.56 g/mol |

| IUPAC Name | N-(3-bromo-4-chlorophenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H8BrClN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

| Standard InChI Key | OTOQGLIHXSOEBC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |

Introduction

N-(3-Bromo-4-chlorophenyl)nicotinamide is a halogenated aromatic amide with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol. This compound is notable for its dual halogenation on the phenyl ring, which significantly impacts its chemical reactivity and biological properties.

Synthesis

Laboratory Synthesis:

The synthesis of N-(3-Bromo-4-chlorophenyl)nicotinamide typically involves:

-

Reacting 3-bromo-4-chloroaniline with nicotinoyl chloride in the presence of a base like triethylamine.

-

Conducting the reaction in an organic solvent such as dichloromethane under reflux conditions .

Industrial Considerations:

Scaling up for industrial production would require:

-

Optimization of reaction conditions.

-

Use of industrial-grade reagents.

-

Implementation of purification techniques like continuous chromatography.

Chemical Reactivity

N-(3-Bromo-4-chlorophenyl)nicotinamide exhibits diverse reactivity due to its halogenated phenyl ring and amide group:

-

Substitution Reactions:

-

The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

-

-

Oxidation and Reduction:

-

Oxidizing agents like potassium permanganate can modify the compound, while reducing agents like sodium borohydride can yield reduced derivatives.

-

-

Amidation Reactions:

Applications

N-(3-Bromo-4-chlorophenyl)nicotinamide has been investigated for its potential applications in various fields:

-

Chemical Synthesis:

-

It serves as an intermediate in synthesizing more complex organic molecules.

-

-

Biological Research:

-

Preliminary studies suggest antibacterial properties, including antibiofilm activity, likely due to its halogenation pattern.

-

-

Material Science:

Comparison with Related Compounds

The dual halogenation in N-(3-Bromo-4-chlorophenyl)nicotinamide makes it chemically versatile compared to other nicotinamides .

Safety and Handling

As with many halogenated organic compounds:

-

Proper protective equipment (gloves, goggles) should be used during handling.

-

Disposal must comply with local regulations due to potential environmental hazards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume